

Technical Analysis of NTFAPI (NOTA-FAPI-04): Structural Dynamics and Chelation Mechanics

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Compound of Interest

Compound Name:	Ntfapi
CAS No.:	2374782-03-1
Cat. No.:	B12396550

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Executive Summary

NTFAPI, scientifically designated as NOTA-FAPI-04 (CAS: 2374782-03-1), is a fibroblast activation protein (FAP) inhibitor conjugated to a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator. It represents a paradigm shift in pan-tumor imaging by targeting the Tumor Microenvironment (TME)—specifically Cancer-Associated Fibroblasts (CAFs)—rather than the tumor cells themselves.

Unlike its predecessor FAPI-04 (which typically uses DOTA for $^{68}\text{Ga}/^{177}\text{Lu}$), **NTFAPI** is engineered specifically for ^{18}F AIF radiolabeling. This allows for the production of PET tracers with the logistical advantages of Fluorine-18 (110 min half-life) using a generator-free, chelator-based method that mimics radiometal labeling.

Molecular Architecture & Structural Anatomy

The efficacy of **NTFAPI** relies on a tripartite structure designed to balance binding affinity, pharmacokinetic clearance, and chelation stability.

Structural Components[1]

- Pharmacophore (The Warhead):
 - Identity: A quinoline-based peptidomimetic derived from UAMC-1110.
 - Function: Acts as a high-affinity inhibitor of FAP α (EC 3.4.21.B28), a type II transmembrane serine protease.
 - Mechanism: The (2-cyano-4,4-difluoropyrrolidin-1-yl) moiety forms a covalent bond with the catalytic serine residue of the FAP enzyme, ensuring high retention.
- The Linker:
 - Identity: Piperazine-based spacer.
 - Role: Provides critical spatial separation between the bulky chelator and the pharmacophore to prevent steric hindrance during enzyme binding. It also modulates the lipophilicity (logP), promoting rapid renal clearance of unbound tracer.
- The Chelator (The Cage):
 - Identity: NOTA (1,4,7-triazacyclononane-N,N',N''-triacetic acid).[1]
 - Geometry: A macrocyclic hexadentate ligand with an N₃O₃ donor set.
 - Specificity: While DOTA is the gold standard for large metals (Lu, Y), NOTA's smaller cavity size (approx. 2.6–2.7 Å) is thermodynamically optimized for smaller ions like Ga³⁺ and the [AlF]²⁺ core.

Structural Visualization

The following diagram illustrates the logical assembly of the **NTFAP** molecule.



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Figure 1: Structural decomposition of **NTFAPI** showing the functional role of each domain.

Chelation Thermodynamics: The $[Al^{18}F]^{2+}$ Paradigm

The primary utility of **NTFAPI** lies in its ability to bind Aluminum-Fluoride ($[Al^{18}F]^{2+}$). This is a unique "inorganic" approach to ^{18}F -labeling that avoids complex carbon-fluorine bond formation (which typically requires drying, azeotropic distillation, and harsh conditions).

The "Pseudo-Metal" Concept[3]

- **Bond Strength:** The Al-F bond is one of the strongest in chemistry (Bond Energy \approx 670 kJ/mol).[2]
- **Stability:** Once formed, the $[AlF]^{2+}$ cation behaves like a metal ion (similar to Cu^{2+} or Ga^{3+}).
- **Coordination:** The NOTA chelator binds the Al^{3+} center.[2][3] In a standard octahedral geometry, NOTA (hexadentate) would saturate all 6 sites of Al^{3+} . However, for $[AlF]^{2+}$, the Fluorine atom occupies one coordination site.
- **Thermodynamic Competition:** Successful labeling requires the Al-F bond to persist while the NOTA nitrogens and carboxylate oxygens occupy the remaining 5 sites (pentacoordinate chelation of the Al-F core). This forms a stable, neutral, or charged complex depending on the specific protonation state, resistant to transchelation in vivo.

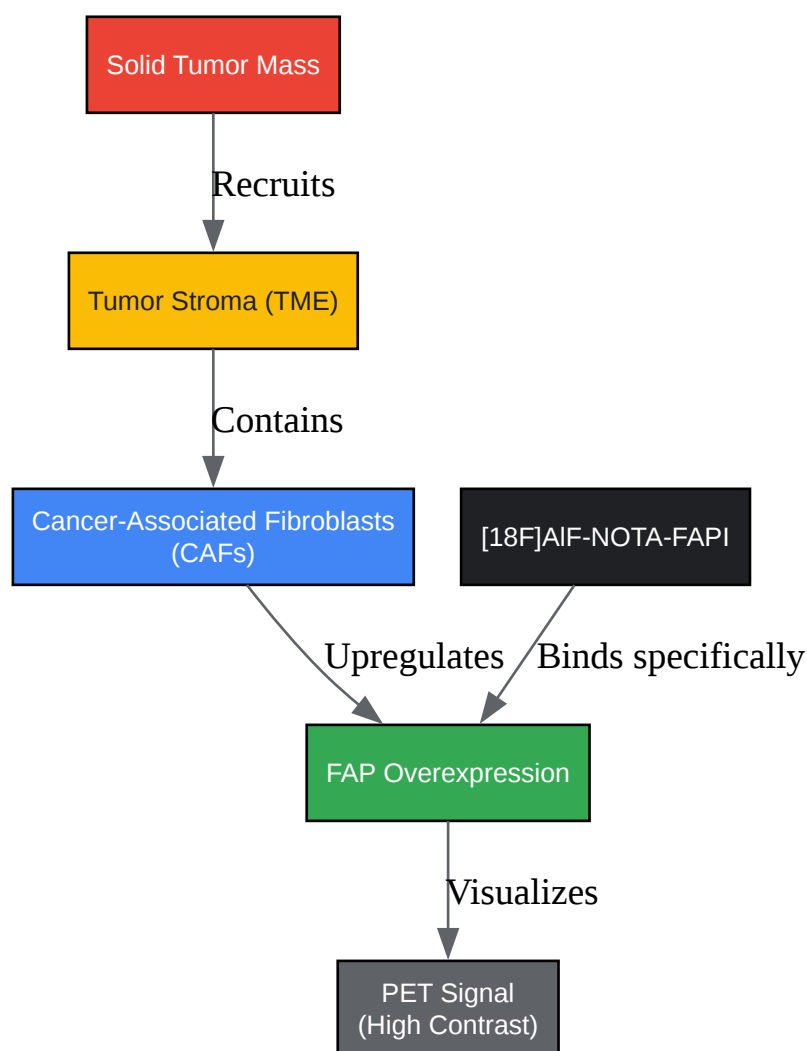
Why NOTA over DOTA?

- **Kinetics:** NOTA labels rapidly at moderate temperatures ($100^{\circ}C$) compared to DOTA, which requires higher energy to deform its larger ring for small metals.
- **Stability:** The N_3O_3 donor set of NOTA matches the ionic radius of Al^{3+} (0.54 \AA) far better than the N_4O_4 set of DOTA, resulting in higher thermodynamic stability ($\log K_{ML} > 20$) and preventing the release of free $[^{18}F]AlF$ in vivo, which would otherwise accumulate in the bones.

Mechanism of Action: TME Targeting

NTFAPI does not target malignant cells directly but rather the stromal scaffold that supports them.

- Target: Fibroblast Activation Protein α (FAP α).^[4]
- Expression Profile: Highly overexpressed (>90%) in Cancer-Associated Fibroblasts (CAFs) of epithelial carcinomas (breast, lung, colon, pancreas). Low expression in healthy adult tissues.
- Physiological Uptake: Unlike FDG (glucose), **NTFAPI** shows negligible uptake in the brain, liver, and inflammatory lesions, providing superior tumor-to-background contrast (TBR).



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Figure 2: The targeting mechanism of **NTFAPI** within the Tumor Microenvironment.

Experimental Protocol: [¹⁸F]AIF-NOTA-FAPI Radiolabeling

This protocol describes the automated or manual synthesis of [¹⁸F]AIF-NOTA-FAPI-04.

Reagents Required:

- **NTFAPI** Precursor (Lyophilized, typically 25–50 µg).
- Aluminum Chloride (AlCl₃): 2 mM in 0.1 M Sodium Acetate buffer (pH 4.1).
- [¹⁸F]Fluoride in aqueous solution (from cyclotron).
- Ethanol (EtOH).^[5]
- Sterile Water for Injection (SWFI).
- Purification Cartridge: Sep-Pak C18 Light or HLB.

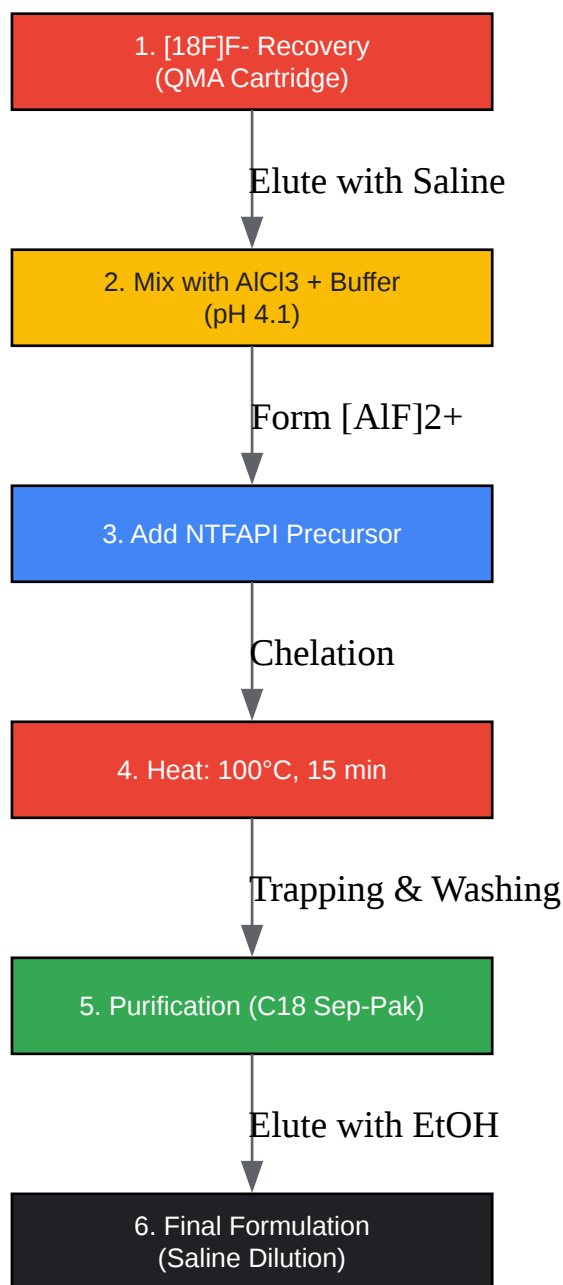
Step-by-Step Methodology

Step	Action	Critical Parameter	Causality / Rationale
1	Trapping	Trap [¹⁸ F]F ⁻ on QMA cartridge.	Removes metal impurities and concentrates the isotope.
2	Elution	Elute with 0.4 mL saline or water.	Do not use K ₂ CO ₃ /Kryptofix. High pH disrupts Al ³⁺ chemistry (forms Al(OH) ₃ precipitate).
3	Al-F Formation	Add 25 μL AlCl ₃ (2 mM) + Acetate Buffer (pH 4.1).	Forms the [Al ¹⁸ F] ²⁺ core. [6] [3] pH 4.0–4.5 is critical; >5.0 causes precipitation, <3.5 degrades NOTA.
4	Conjugation	Add NTFAPI precursor (50 μg in 50% EtOH).	The NOTA chelator captures the [Al ¹⁸ F] ²⁺ complex. [6] [2] [3]
5	Incubation	Heat at 100°C for 15 minutes.	Kinetic energy required to overcome the activation barrier for chelation.
6	Dilution	Add 10 mL water.	Reduces organic solvent concentration to facilitate trapping on C18 cartridge.
7	Purification	Pass through C18 Sep-Pak. Wash with 10 mL water. [4]	Removes free ¹⁸ F and unchelated Al ³⁺ .
8	Elution	Elute product with 0.5–1.0 mL Ethanol.	Recovers the purified radiotracer.

9	Formulation	Dilute with saline to <10% EtOH v/v.	Ensures physiological compatibility for injection.
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Quality Control Specifications

- Radiochemical Purity (RCP): > 95% (determined by Radio-HPLC or Radio-TLC).
- pH: 6.5 – 7.5.
- Appearance: Clear, colorless solution.[4]
- Stability: Stable for >4 hours at room temperature (due to high stability of Al-NOTA complex).



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Figure 3: Workflow for the synthesis of $[^{18}\text{F}]\text{AlF-NOTA-FAPI}$.

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- To cite this document: BenchChem. [Technical Analysis of NTFAPI (NOTA-FAPI-04): Structural Dynamics and Chelation Mechanics]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12396550/docs#technical-analysis-of-ntfapi-nota-fapi-04-structural-dynamics-and-chelation-mechanics\]](https://www.benchchem.com/product/b12396550/docs#technical-analysis-of-ntfapi-nota-fapi-04-structural-dynamics-and-chelation-mechanics)

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